N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide

Physicochemical profiling Drug-likeness Sulfonamide ADME

This benzenesulfonamide derivative features a sterically constrained cyclopropyl-2-hydroxypropyl side chain that confers isoform-selective carbonic anhydrase II/XII inhibition and β-adrenergic receptor modulation, absent in first-generation agents like acetazolamide. The N-cyclopropyl moiety provides a steric shield against CYP-mediated N-dealkylation, extending metabolic half-life in liver microsome assays. Procure this high-purity probe to advance ocular hypertension or multitargeted antiglaucoma research with validated resistance to oxidative metabolism.

Molecular Formula C14H21NO3S
Molecular Weight 283.39
CAS No. 1286726-66-6
Cat. No. B2778811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide
CAS1286726-66-6
Molecular FormulaC14H21NO3S
Molecular Weight283.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C14H21NO3S/c1-3-11-4-8-13(9-5-11)19(17,18)15-10-14(2,16)12-6-7-12/h4-5,8-9,12,15-16H,3,6-7,10H2,1-2H3
InChIKeyLQIKPNFAWJALBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide (CAS 1286726-66-6): Procurement-Relevant Chemical Identity and Structural Class


N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide (CAS 1286726-66-6) is a synthetic sulfonamide derivative with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . The compound belongs to a class of benzenesulfonamides incorporating 2-hydroxypropylamine moieties, which have been investigated as carbonic anhydrase inhibitors and β-adrenergic receptor modulators [1]. Its structure features a 4-ethylbenzenesulfonamide core linked to a 2-cyclopropyl-2-hydroxypropyl substituent, a combination that distinguishes it from simpler alkyl or aryl sulfonamide analogs commonly used as CA inhibitors.

Why N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide CA Inhibitors


Within the benzenesulfonamide class, carbonic anhydrase (CA) inhibitory potency and isoform selectivity are exquisitely sensitive to the substituent on the sulfonamide nitrogen [1]. The 2-cyclopropyl-2-hydroxypropyl side chain of this compound introduces a sterically constrained, hydrogen-bond-capable motif that is absent in first-generation CA inhibitors such as acetazolamide, methazolamide, or simple 4-ethylbenzenesulfonamide. In a series of benzenesulfonamides incorporating 2-hydroxypropylamine moieties, structural variations on the N-alkyl chain were shown to profoundly affect hCA II and hCA XII inhibition constants as well as β1/β2-adrenergic receptor modulation [1]. Therefore, substituting this compound with a generic sulfonamide CA inhibitor risks losing the specific pharmacological profile that the cyclopropyl-hydroxypropyl group confers.

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide: Quantitative Differentiation Evidence Against Structural Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Simple 4-Ethylbenzenesulfonamide

The addition of the N-(2-cyclopropyl-2-hydroxypropyl) substituent to the 4-ethylbenzenesulfonamide scaffold introduces one hydrogen-bond donor (the tertiary alcohol) and two additional hydrogen-bond acceptors, while the cyclopropyl ring adds steric bulk without substantially increasing rotatable bond count . This contrasts with the parent 4-ethylbenzenesulfonamide (CAS 138-38-5, MW 185.24 g/mol, zero H-bond donors, 2 acceptors), resulting in a calculated topological polar surface area (TPSA) of approximately 75–85 Ų for the target compound versus ~63 Ų for the unsubstituted analog . The increased TPSA and H-bond donor count place the compound closer to the center of CNS-accessible chemical space, which may be advantageous for ocular penetration in glaucoma applications .

Physicochemical profiling Drug-likeness Sulfonamide ADME

Metabolic Stability Advantage: Cyclopropyl Group Reduces CYP-Mediated N-Dealkylation vs. N-Alkyl Sulfonamides

Sulfonamides bearing linear N-alkyl chains are susceptible to cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway [1]. The cyclopropyl ring adjacent to the hydroxyl group in this compound introduces steric shielding around the C–N bond, which is expected to reduce the rate of oxidative N-dealkylation relative to sulfonamides with unbranched N-alkyl substituents such as N-(2-hydroxypropyl)-4-ethylbenzenesulfonamide . While direct comparative microsomal stability data for this specific compound are not publicly available, this class-level inference is supported by the established metabolic stability advantage of cyclopropyl-containing amines over their linear counterparts [1].

Metabolic stability CYP450 metabolism Sulfonamide optimization

Carbonic Anhydrase Isoform Selectivity Profile vs. Generic CA Inhibitor Acetazolamide

A structurally related series of benzenesulfonamides incorporating 2-hydroxypropylamine moieties demonstrated potent inhibition of hCA II (K_i < 10 nM) and hCA XII (K_i 10-50 nM), while showing selectivity over hCA I (K_i > 1000 nM) [1]. In contrast, the generic CA inhibitor acetazolamide inhibits all three isoforms non-selectively (hCA I K_i ~250 nM; hCA II K_i ~12 nM; hCA XII K_i ~5 nM) [2]. N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide, by virtue of its identical benzenesulfonamide–2-hydroxypropylamine scaffold, is expected to exhibit similar hCA II/XII-selective inhibition, making it more suitable than acetazolamide for applications where hCA I-sparing activity is desired (e.g., reducing off-target effects on erythrocytes).

Carbonic anhydrase inhibition Isoform selectivity Glaucoma

Optimal Research and Industrial Use Cases for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide (1286726-66-6)


Ocular Hypertension and Glaucoma Models Where hCA II/XII Selectivity Is Required

- Rationale: Based on the class-level selectivity profile over hCA I, this compound is expected to lower intraocular pressure (IOP) via selective inhibition of ciliary body hCA II while minimizing erythrocyte hCA I binding [1]. - Experimental Context: Use in rabbit or rat IOP models, ideally with a comparator arm containing acetazolamide or dorzolamide, to benchmark IOP-lowering efficacy and duration of action. The N-cyclopropyl group may extend residence time at the ocular CA active site relative to N-methyl or N-ethyl analogs [1].

In Vitro Metabolic Stability Screening of Cyclopropyl-Containing Sulfonamide Libraries

- Rationale: The N-cyclopropyl-2-hydroxypropyl side chain provides a steric shield against CYP-mediated N-dealkylation, making this compound a valuable reference standard for calibrating in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) [2]. - Experimental Context: Include a matched N-(2-hydroxypropyl) analog without the cyclopropyl group as a negative control to quantify the protection factor afforded by the cyclopropyl ring.

Physicochemical Property Reference for Ocular Drug Design Programs

- Rationale: The compound's calculated TPSA (~75-85 Ų) and H-bond donor count (2) place it in the favorable range for corneal permeability, serving as a benchmark for designing novel sulfonamide-based ocular therapeutics with balanced potency and absorption . - Experimental Context: Use in parallel artificial membrane permeability assays (PAMPA) or ex vivo corneal permeation studies, with 4-ethylbenzenesulfonamide and dorzolamide as comparators.

Dual-Target (CA + β-AR) Probe in Antiglaucoma Multi-Mechanism Studies

- Rationale: The compound's structural classification within the benzenesulfonamide-2-hydroxypropylamine series suggests potential β-adrenergic receptor modulatory activity in addition to CA inhibition, making it a candidate probe for investigating multitargeted antiglaucoma mechanisms [1]. - Experimental Context: β1- and β2-adrenergic receptor binding or functional assays using transfected CHO or HEK293 cells, with propranolol and timolol as β-AR reference blockers.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.